3-(3-Aminopropyl)benzoic acid
CAS No.: 1346604-68-9; 157487-94-0
Cat. No.: VC5137550
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346604-68-9; 157487-94-0 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.68 |
| IUPAC Name | 3-(3-aminopropyl)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H |
| Standard InChI Key | MLHQSMUQVWLINA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)O)CCCN.Cl |
Introduction
Structural and Molecular Characteristics
3-(3-Aminopropyl)benzoic acid (IUPAC name: 3-(3-aminopropyl)benzoic acid) has the molecular formula and a molecular weight of 179.22 g/mol . The compound consists of a benzoic acid backbone with a 3-aminopropyl group (-CHCHCHNH) attached to the aromatic ring’s meta position. This structure confers both hydrophilic (carboxylic acid and amine) and hydrophobic (aromatic and alkyl) regions, influencing its solubility and reactivity.
Crystallographic and Spectroscopic Data
While crystallographic data for 3-(3-aminopropyl)benzoic acid are unavailable, related compounds like 3-aminobenzoic acid exhibit monoclinic crystal systems with hydrogen-bonded dimers . Infrared (IR) spectroscopy of analogous benzoic acids shows characteristic peaks for -COOH (2500–3000 cm) and -NH (3300–3500 cm) . Nuclear magnetic resonance (NMR) data for the aminopropyl chain would likely display signals at δ 1.6–1.8 ppm (methylene protons) and δ 2.6–2.8 ppm (amine-adjacent CH) .
Synthesis and Manufacturing
The synthesis of 3-(3-aminopropyl)benzoic acid can be inferred from methods used for similar compounds:
Reduction of Nitro Precursors
3-Nitrobenzoic acid derivatives are commonly reduced to their amine counterparts. For example, 3-aminobenzoic acid is synthesized via catalytic hydrogenation of 3-nitrobenzoic acid using palladium on carbon . Applying this method to a nitro-substituted propylbenzoic acid precursor could yield the target compound.
Alkylation of 3-Aminobenzoic Acid
Introducing the propyl group may involve alkylation reactions. Reacting 3-aminobenzoic acid with 1-bromopropane in the presence of a base (e.g., KCO) could produce 3-(3-aminopropyl)benzoic acid, though steric hindrance may limit efficiency .
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-(3-aminomethyl)benzoic acid derivative is used in SPPS . Adapting this approach, 3-(3-aminopropyl)benzoic acid could serve as a building block for peptide modifications, leveraging its amine group for covalent conjugation.
Physicochemical Properties
Key properties, extrapolated from analogs, are summarized below:
The low water solubility arises from the hydrophobic benzyl and propyl groups, while the carboxylic acid and amine functionalities enhance solubility in polar aprotic solvents .
Applications in Industry and Research
Pharmaceutical Intermediate
3-(3-Aminopropyl)benzoic acid’s bifunctional nature makes it valuable for drug design. For instance, Mesalazine (an anti-inflammatory drug) employs a similar scaffold . The amine group can be acylated or conjugated to bioactive molecules, enhancing pharmacokinetics.
Peptide Modification
Analogous to Fmoc-(3-aminomethyl)benzoic acid , this compound could act as a spacer in peptide synthesis, improving stability and bioavailability of therapeutic peptides.
Polymer Chemistry
The amine and carboxylic acid groups enable copolymerization with diacids or diamines, forming polyamides or polyesters with tailored mechanical properties .
Future Research Directions
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Synthetic Optimization: Developing efficient routes to reduce byproducts.
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Biological Activity Screening: Testing antimicrobial or anticancer potential.
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Material Science Applications: Exploring use in smart polymers or drug delivery systems.
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